Mal-amido-PEG4-NHS
Overview
Description
Mal-amido-PEG4-NHS is a PEG derivative containing a maleimide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
The synthesis of Mal-amido-PEG4-NHS involves the use of chemical groups that react with primary amines . These primary amines are positively charged at physiologic pH; therefore, they occur predominantly on the outside surfaces of native protein tertiary structures where they are readily accessible to conjugation reagents introduced into the aqueous medium .Molecular Structure Analysis
The molecular formula of Mal-amido-PEG4-NHS is C22H31N3O11 . The molecular weight is 513.5 g/mol . The structure includes a maleimide group and an NHS ester, connected by a hydrophilic PEG spacer .Chemical Reactions Analysis
The NHS ester in Mal-amido-PEG4-NHS can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond .Physical And Chemical Properties Analysis
The molecular weight of Mal-amido-PEG4-NHS is 513.5 g/mol . The compound is stored at -20°C .Scientific Research Applications
Protein Labeling
“Mal-amido-PEG4-NHS” is a PEG derivative containing a maleimide group and an NHS ester . The NHS ester can be used to label the primary amines (-NH2) of proteins . This is a common technique in protein biology, where the NHS ester reacts with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .
Oligonucleotide Labeling
The NHS ester in “Mal-amido-PEG4-NHS” can also be used to label amine-modified oligonucleotides . This allows for the attachment of various probes and tags to oligonucleotides, which can be useful in a variety of research applications, such as fluorescence in situ hybridization (FISH) and other molecular biology techniques.
Crosslinking
The maleimide group in “Mal-amido-PEG4-NHS” will react with a thiol group to form a covalent bond . This enables the connection of biomolecules with a thiol, which is a common technique used in crosslinking studies. Crosslinking is a valuable tool in studying protein-protein interactions and protein conformational changes.
Drug Delivery
The hydrophilic PEG spacer in “Mal-amido-PEG4-NHS” increases solubility in aqueous media . This property makes it a potential candidate for use in drug delivery systems, where increasing the solubility of therapeutic agents can improve their bioavailability and efficacy.
Bioconjugation
“Mal-amido-PEG4-NHS” can be used in bioconjugation, a process that involves joining two biomolecules together. The NHS ester and maleimide groups in “Mal-amido-PEG4-NHS” allow it to react with primary amines and thiols, respectively, which are common functional groups found in biomolecules .
Mechanism of Action
Target of Action
The primary targets of Mal-amido-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound also targets thiol groups in biomolecules .
Mode of Action
Mal-amido-PEG4-NHS ester contains a maleimide group and an NHS ester. The NHS ester reacts with primary amine groups to form stable amide bonds . On the other hand, the maleimide group reacts with thiol groups to form a covalent bond . This enables the connection of a biomolecule with a thiol .
Biochemical Pathways
The biochemical pathways affected by Mal-amido-PEG4-NHS ester involve the formation of stable amide and thioether bonds. The compound acts as a linker, connecting biomolecules with primary amines to those with thiol groups . This can lead to the formation of larger, more complex structures, potentially affecting a variety of biochemical pathways depending on the specific biomolecules involved.
Result of Action
The result of the action of Mal-amido-PEG4-NHS ester is the formation of stable covalent bonds between biomolecules with primary amines and those with thiol groups . This can enable the creation of larger, more complex biomolecular structures.
Action Environment
The action of Mal-amido-PEG4-NHS ester is influenced by the pH of the environment. The NHS ester reacts with primary amine groups at pH 7-9, while the maleimide group reacts with thiol groups at pH 6.5-7.5 . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment. Additionally, the compound is sensitive to moisture and temperature, and should be stored in a low-temperature, dry condition for best stability .
Safety and Hazards
When handling Mal-amido-PEG4-NHS, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O11/c26-17(5-8-24-18(27)1-2-19(24)28)23-7-10-33-12-14-35-16-15-34-13-11-32-9-6-22(31)36-25-20(29)3-4-21(25)30/h1-2H,3-16H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRYGQJQNPJNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679820 | |
Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-amido-PEG4-NHS | |
CAS RN |
756525-99-2 | |
Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Maleinimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid succinimidyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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